molecular formula C7H10Br2 B14563440 2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane CAS No. 61775-29-9

2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane

Cat. No.: B14563440
CAS No.: 61775-29-9
M. Wt: 253.96 g/mol
InChI Key: AJGDRDUWEWODJP-UHFFFAOYSA-N
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Description

2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclopropane ring substituted with a dibromoethenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane typically involves the reaction of cyclopropane derivatives with dibromoethene. One common method includes the use of cyclopropane-1-carboxylic acid and 2-bromoacrolein. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, carboxylic acids, and ketones. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structures .

Scientific Research Applications

2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and agrochemicals .

Mechanism of Action

The mechanism by which 2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibromoethenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dibromoethenyl)-1,1-dimethylcyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity

Properties

CAS No.

61775-29-9

Molecular Formula

C7H10Br2

Molecular Weight

253.96 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)-1,1-dimethylcyclopropane

InChI

InChI=1S/C7H10Br2/c1-7(2)4-5(7)3-6(8)9/h3,5H,4H2,1-2H3

InChI Key

AJGDRDUWEWODJP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C=C(Br)Br)C

Origin of Product

United States

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